N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872994-35-9
VCID: VC6656308
InChI: InChI=1S/C22H21N5OS/c1-16-6-5-7-17(14-16)15-29-21-11-10-19-24-25-20(27(19)26-21)12-13-23-22(28)18-8-3-2-4-9-18/h2-11,14H,12-13,15H2,1H3,(H,23,28)
SMILES: CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Molecular Formula: C22H21N5OS
Molecular Weight: 403.5

N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

CAS No.: 872994-35-9

Cat. No.: VC6656308

Molecular Formula: C22H21N5OS

Molecular Weight: 403.5

* For research use only. Not for human or veterinary use.

N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide - 872994-35-9

Specification

CAS No. 872994-35-9
Molecular Formula C22H21N5OS
Molecular Weight 403.5
IUPAC Name N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Standard InChI InChI=1S/C22H21N5OS/c1-16-6-5-7-17(14-16)15-29-21-11-10-19-24-25-20(27(19)26-21)12-13-23-22(28)18-8-3-2-4-9-18/h2-11,14H,12-13,15H2,1H3,(H,23,28)
Standard InChI Key CWZQEJKZXHYYJP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2

Introduction

N-(2-(6-((3-methylbenzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound featuring a benzamide moiety linked to a triazole ring fused with a pyridazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural features.

Synthesis and Reaction Conditions

The synthesis of compounds similar to N-(2-(6-((3-methylbenzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multi-step reactions. These may include:

  • Step 1: Formation of the triazole ring through condensation reactions involving hydrazine derivatives.

  • Step 2: Introduction of the benzyl group via alkylation reactions.

  • Step 3: Attachment of the benzamide moiety through amide coupling reactions.

Optimized reaction conditions, such as temperature, solvent choice, and pH, are crucial for achieving high yields and purity.

Biological Activity and Potential Applications

Compounds with similar structures have shown promising biological activities, including potential as inhibitors against specific targets in biological systems. These activities are often assessed through studies of binding affinity to enzymes or receptors associated with diseases like cancer or infections.

CompoundStructural FeaturesBiological Activity
N-(2-(6-((4-methylbenzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamideTriazole, pyridazine, benzamidePotential inhibitor in biological systems
1,2,4-Triazolo[4,3-a]quinoxalineTriazole, quinoxalineAntiviral and antimicrobial

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